molecular formula C19H18N2O6 B11508563 5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11508563
M. Wt: 370.4 g/mol
InChI Key: GGRKKQVUJUFKHB-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes both hydroxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 4-methoxybenzylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-methoxybenzylamine under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the diazinane ring.

    Oxidation: The final step involves the oxidation of the cyclized product to introduce the trione functionality, typically using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the trione functionality, potentially converting it to a diol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, diols.

    Substitution: Nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s structural features suggest potential biological activity. It could be investigated for its antioxidant properties due to the presence of hydroxy and methoxy groups, which are known to scavenge free radicals.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the materials science industry, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione exerts its effects would depend on its specific application. For instance, if used as an antioxidant, it would likely donate hydrogen atoms to neutralize free radicals. If investigated as a drug, it might interact with specific molecular targets such as enzymes, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in flavor and fragrance industries.

    4-Methoxybenzylamine: Another precursor, used in various organic syntheses.

    Vanillin: Structurally similar due to the presence of hydroxy and methoxy groups on a benzene ring, widely used in food and pharmaceuticals.

Uniqueness

What sets 5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione apart is its diazinane ring structure combined with the functional groups. This unique combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H18N2O6/c1-26-13-6-4-12(5-7-13)21-18(24)14(17(23)20-19(21)25)9-11-3-8-15(22)16(10-11)27-2/h3-8,10,14,22H,9H2,1-2H3,(H,20,23,25)

InChI Key

GGRKKQVUJUFKHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=O)CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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